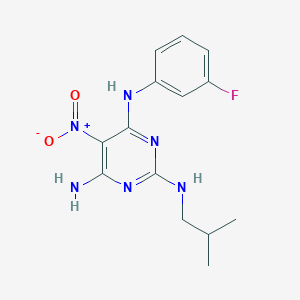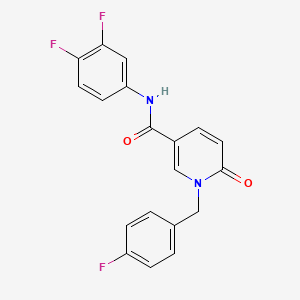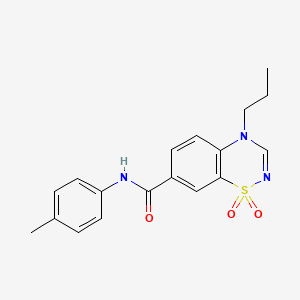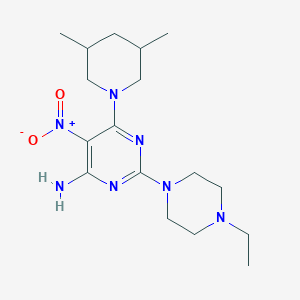
N~4~-(3-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(3-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylpropyl group, and a nitropyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve efficient large-scale production.
化学反应分析
Types of Reactions
N~4~-(3-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
科学研究应用
N~4~-(3-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of N4-(3-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: A potent and selective Met kinase inhibitor.
Phenylboronic Acid: Commonly used in organic synthesis and known for its stability and ease of handling.
Uniqueness
N~4~-(3-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
属性
分子式 |
C14H17FN6O2 |
|---|---|
分子量 |
320.32 g/mol |
IUPAC 名称 |
4-N-(3-fluorophenyl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H17FN6O2/c1-8(2)7-17-14-19-12(16)11(21(22)23)13(20-14)18-10-5-3-4-9(15)6-10/h3-6,8H,7H2,1-2H3,(H4,16,17,18,19,20) |
InChI 键 |
XPUKYGQRWJOIBF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)F)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B11253394.png)
![N-(2-methylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11253406.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11253408.png)


![N-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253421.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11253429.png)

![4H-[1,3,4]Thiadiazolo[2,3-c][1,2,4]triazin-4-one, 3-methyl-7-(methylthio)-](/img/structure/B11253440.png)


![N-(5-chloro-2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253461.png)
![N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11253466.png)
![1-(Azepan-1-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11253469.png)
